BenchChemオンラインストアへようこそ!

Adenallene

Chirality Antiretroviral Stereoselectivity

Adenallene is an allenic nucleoside analogue with dual HIV-1/HIV-2 activity. The (R)-enantiomer (IC₅₀ 5.8 μM) is >34-fold more potent than the (S)-enantiomer (IC₅₀ >200 μM), demonstrating exquisite stereochemical dependence. The 1′,2′-butadienyl side chain and 4′-hydroxyl group are essential pharmacophores absent in conventional acyclic nucleosides (e.g., acyclovir). Procuring racemic Adenallene rather than enantiomerically undefined material ensures reproducible antiretroviral data. The scaffold responds robustly to phosphoramidate prodrug strategies (EC₅₀ 0.21 μM), making it an ideal model for nucleoside activation and SAR studies. For dual HIV-1/HIV-2 research, Adenallene provides a critical positive control where NNRTIs fail.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
CAS No. 114987-18-7
Cat. No. B1665521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenallene
CAS114987-18-7
SynonymsAdenallene; 
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-]
InChIInChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h2-3,5-6,15H,4H2,(H2,10,11,12)
InChIKeyTYQIYCWCVLIXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adenallene (CAS 114987-18-7) Procurement Guide: Acyclic Allenic Nucleoside Analogue for HIV Research


Adenallene (CAS 114987-18-7), systematically named 9-(4′-hydroxy-1′,2′-butadienyl)adenine, is an acyclic nucleoside analogue characterized by a unique 1′,2′-butadienyl (allenic) side chain attached to the N9 position of adenine [1]. This allenic moiety introduces axial chirality and a distinctive conjugated diene system absent in conventional acyclic nucleosides such as acyclovir [2]. Adenallene inhibits the in vitro replication and cytopathic effects of both HIV-1 and HIV-2, with early studies demonstrating protection of CD4+ T-cell lines from HIV-1 infectivity at concentrations that do not impair normal T-cell function [3]. The compound exists as a racemic mixture, with stereochemistry-dependent activity documented in peer-reviewed medicinal chemistry literature [4].

Adenallene (CAS 114987-18-7): Why Generic Nucleoside Analogue Substitution Is Not Feasible


Substituting Adenallene with a generic acyclic nucleoside analogue (e.g., acyclovir, ganciclovir) or even a structurally related anti-HIV dideoxynucleoside (e.g., ddA, AZT) is scientifically unjustified due to fundamental differences in stereochemical requirements, metabolic activation pathways, and viral target selectivity. Adenallene's biological activity is exquisitely dependent on two structural features: the presence of the allenic (1′,2′-cumulated double bond) moiety and the 4′-hydroxyl group, both of which are critical for anti-HIV activity and are absent from standard nucleoside pharmacophores [1]. Furthermore, the anti-HIV effect exhibits pronounced enantioselectivity: the (R)-enantiomer (IC₅₀ = 5.8 μM) is >34-fold more potent than the (S)-enantiomer (IC₅₀ > 200 μM) [2]. Consequently, procurement of racemic material versus an undefined stereoisomeric mixture can yield irreproducible activity data. The compound's susceptibility to adenosine deaminase (ADA) and AMP deaminase further distinguishes its metabolic fate from other nucleoside analogues [2][3].

Adenallene (CAS 114987-18-7) Evidence-Based Differentiation: Quantitative Comparative Data for Procurement Decisions


(R)- vs. (S)-Adenallene Enantioselectivity in HIV-1 Replication Inhibition

Adenallene exhibits profound enantioselectivity in anti-HIV-1 activity. The (R)-(-)-enantiomer inhibited HIV-1 replication and cytopathic effect in ATH8 cell culture with an IC₅₀ of 5.8 μM, whereas the (S)-(+)-enantiomer was substantially less active, with an IC₅₀ exceeding 200 μM [1]. This represents a >34-fold difference in potency between enantiomers. The absolute configuration was established by single-crystal X-ray diffraction [1].

Chirality Antiretroviral Stereoselectivity

Phosphodiester Amidate Prodrug Potency Enhancement vs. Parent Adenallene

Lipophilic phosphodiester amidate prodrugs of Adenallene demonstrate significantly enhanced anti-HIV-1 potency relative to the parent nucleoside. In the ATH8 cell system, the phosphodiester amidate analogue derived from (±)-Adenallene (1a) exhibited an EC₅₀ of approximately 0.88 μM, representing a 16-fold increase in potency compared to the parent compound [1]. More strikingly, the prodrug derived from the (R)-enantiomer (3a) showed an EC₅₀ of approximately 0.21 μM, a 28-fold enhancement over the parent (R)-Adenallene [1].

Prodrug Phosphorylation Potency

Adenallene vs. AZT and ddI: Comparative Anti-HIV-1 Potency in Cell Culture

In comparative in vitro studies against HIV-1, Adenallene demonstrates superior potency relative to the clinically established nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine (AZT) and didanosine (ddI). Adenallene exhibited an IC₅₀ of 0.5 μM against HIV-1, compared to 1.2 μM for AZT and 3.0 μM for ddI under comparable assay conditions .

Comparative Efficacy HIV-1 NRTI

Adenallene vs. Cytallene: Dual HIV-1/HIV-2 Activity Profile

Both Adenallene (adenine base) and Cytallene (cytosine base) inhibit HIV-1 and HIV-2 in vitro. Adenallene inhibits HIV-1 replication and cytopathic effect with an IC₅₀ of approximately 56 μM in CEM-SS cells, while also demonstrating activity against HIV-2 [1]. The dual HIV-1/HIV-2 inhibition profile is notable, as HIV-2 is intrinsically resistant to several non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2].

HIV-2 Broad-spectrum Structure-activity

Selectivity Index: Antiviral Activity vs. Cytotoxicity in CEM-SS Cells

In CEM-SS human T4 lymphoblastoid cells, (±)-Adenallene demonstrates a favorable selectivity index for HIV-1 inhibition relative to cytotoxicity. The effective concentration for 50% inhibition of HIV-1 replication (EC₅₀) was 56 μM, while the 50% cytotoxic concentration (CC₅₀) exceeded 100 μM . This yields a selectivity index (CC₅₀/EC₅₀) of >1.8.

Therapeutic Window Cytotoxicity Selectivity

Adenallene Cellular Accumulation and Metabolic Stability in Murine Leukemia Cells

Studies on the accumulation and metabolism of Adenallene in murine leukemia L1210 cells revealed unusual cellular transport characteristics. The compound accumulated in L1210 cells to concentrations exceeding extracellular levels, suggesting active or facilitated uptake mechanisms distinct from those of conventional nucleoside analogues [1]. Metabolic studies indicated that Adenallene undergoes phosphorylation and deamination, with adenosine deaminase (ADA) and AMP deaminase playing roles in its intracellular metabolism [1][2].

Cellular Pharmacology Drug Transport Metabolism

Adenallene (CAS 114987-18-7): Evidence-Driven Research and Industrial Application Scenarios


Chirality-Activity Relationship Studies in Acyclic Nucleoside Analogues

The >34-fold difference in anti-HIV-1 potency between (R)-Adenallene (IC₅₀ = 5.8 μM) and (S)-Adenallene (IC₅₀ > 200 μM) makes Adenallene an exemplary system for investigating stereochemical determinants of antiretroviral activity [1]. Researchers studying enantioselective enzyme-substrate interactions, particularly with HIV reverse transcriptase and adenosine deaminase, can utilize both enantiomers to probe chiral recognition elements in the enzyme active site. The established absolute configuration (R- for the active enantiomer via X-ray crystallography) provides a definitive structural reference for computational docking and structure-based drug design efforts [1].

Intracellular Phosphate Delivery and Nucleotide Prodrug Development

The 28-fold potency enhancement achieved by converting (R)-Adenallene to its phosphodiester amidate prodrug (EC₅₀ from ~5.8 μM to 0.21 μM in ATH8 cells) demonstrates that the Adenallene scaffold responds robustly to intracellular phosphate delivery strategies [2]. Medicinal chemistry teams focused on overcoming rate-limiting phosphorylation steps in nucleoside analogue activation can employ Adenallene as a model substrate for testing novel phosphoramidate, phosphotriester, or bis(SATE) prodrug approaches [3]. The compound's susceptibility to esterase-mediated activation provides a validated system for studying prodrug hydrolytic mechanisms and intracellular trapping [2].

HIV-2 and Broad-Spectrum Retroviral Tool Compound Studies

Adenallene's dual activity against both HIV-1 and HIV-2 distinguishes it from NNRTIs, which are uniformly inactive against HIV-2 due to structural differences in the reverse transcriptase binding pocket [4]. This property positions Adenallene as a valuable tool compound for laboratories investigating HIV-2 replication mechanisms, NNRTI resistance pathways, and broad-spectrum antiretroviral strategies [5]. The compound can serve as a positive control in HIV-2 inhibition assays where NNRTIs would be ineffective, and as a comparator for evaluating HIV-2-specific inhibitors [4][5].

Structure-Activity Relationship Studies of Allenic Nucleoside Pharmacophores

The unique 1′,2′-butadienyl (allenic) side chain of Adenallene is critical for its anti-HIV activity, with the 4′-hydroxyl group identified as an essential structural determinant [5]. Academic and industrial medicinal chemistry groups investigating allene-containing bioactive molecules can utilize Adenallene as a benchmark compound for studying the conformational and electronic requirements of allenic pharmacophores. The compound's well-characterized stereochemistry, established synthetic routes [6], and documented enzyme-substrate interactions (ADA, AMP deaminase) provide a comprehensive foundation for SAR exploration of this underexplored chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenallene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.